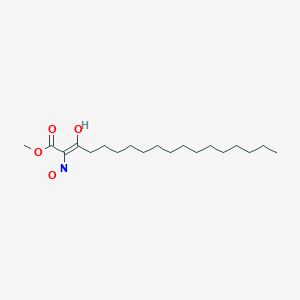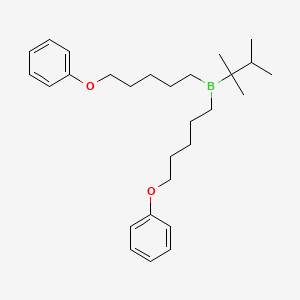![molecular formula C14H14O2S2 B14336168 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene CAS No. 110085-96-6](/img/structure/B14336168.png)
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene is an organic compound characterized by the presence of a methoxy group and a disulfanyl linkage between two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 1-methoxy-2-thiolbenzene with 4-methoxybenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cellular environments. This compound may target specific proteins or enzymes that contain thiol groups, thereby modulating their activity and function.
Comparison with Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-methylphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-chlorophenyl)disulfanyl]benzene
Uniqueness: 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene is unique due to the presence of methoxy groups on both aromatic rings, which can influence its reactivity and interaction with other molecules. The specific positioning of the methoxy groups and the disulfide linkage provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
110085-96-6 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-9-12(10-8-11)17-18-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
InChI Key |
OKTBWKAHHIOHSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)


![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)




![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
